1-(6-Chloro-5-methylpyridin-3-yl)ethanol
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Overview
Description
1-(6-Chloro-5-methylpyridin-3-yl)ethanol is an organic compound with the molecular formula C8H10ClNO It is characterized by a pyridine ring substituted with a chlorine atom at the 6-position, a methyl group at the 5-position, and an ethanol group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Chloro-5-methylpyridin-3-yl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(6-chloro-5-methylpyridin-3-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol. The reaction typically proceeds at room temperature and yields the desired alcohol.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable methods, such as catalytic hydrogenation. This process uses a catalyst like palladium on carbon (Pd/C) under hydrogen gas pressure to reduce the corresponding ketone to the alcohol.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Chloro-5-methylpyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form 1-(6-chloro-5-methylpyridin-3-yl)ethanone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced further to form the corresponding alkane using strong reducing agents.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 1-(6-Chloro-5-methylpyridin-3-yl)ethanone.
Reduction: 1-(6-Chloro-5-methylpyridin-3-yl)ethane.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
1-(6-Chloro-5-methylpyridin-3-yl)ethanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 1-(6-Chloro-5-methylpyridin-3-yl)ethanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins that influence cellular processes.
Comparison with Similar Compounds
1-(6-Chloro-5-methylpyridin-3-yl)ethanone: The ketone analog of the compound.
1-(6-Chloro-4-methylpyridin-3-yl)ethanol: A structural isomer with the methyl group at the 4-position.
1-(6-Bromo-5-methylpyridin-3-yl)ethanol: A similar compound with a bromine atom instead of chlorine.
Uniqueness: 1-(6-Chloro-5-methylpyridin-3-yl)ethanol is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. The presence of the chlorine atom and the ethanol group provides distinct properties compared to its analogs and isomers.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C8H10ClNO |
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Molecular Weight |
171.62 g/mol |
IUPAC Name |
1-(6-chloro-5-methylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H10ClNO/c1-5-3-7(6(2)11)4-10-8(5)9/h3-4,6,11H,1-2H3 |
InChI Key |
RHXBBKBHWLKUGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1Cl)C(C)O |
Origin of Product |
United States |
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